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molecular formula C6H9ClO2 B8568119 1-Chloro-3-[(prop-2-en-1-yl)oxy]propan-2-one CAS No. 73131-73-4

1-Chloro-3-[(prop-2-en-1-yl)oxy]propan-2-one

Cat. No. B8568119
M. Wt: 148.59 g/mol
InChI Key: UITMWEIJZNBYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178520B2

Procedure details

To a solution of iPr2Net (3.1 eq) in THF at −78° C. was added dropwise BuLi (1.4 M. in hexanes, 3.1 eq). The resulting mixture was stirred at 0° C. for 15 min, cooled again to −78° C. and added via cannula to a solution of ethyl (allyloxy)acetate from Step 1(1 eq) and iodochloromethane (2.5 eq) in Et2O at −78° C. After stirring 30 min at −78° C., a solution of AcOH (25 eq.) in THF was added dropwise and the resulting mixture was stirred at RT for 15 min and partitioned between Et2O and brine. The organic layer was washed with sat. aq. NaHCO3, brine, dried (Na2SO4) and concentrated under reduced pressure. The crude residue was purified by SiO2 gel chromatography (hexane/Et2O=9/1) to give the title compound as a colourless oil. 1H NMR (300 MHz, CDCl3) δ 5.90 (m, 1H), 5.35-5.25 (m, 2H), 4.30 (s, 2H), 4.24 (s, 2H), 4.07 (d, J 5.5, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH2:6]([O:9][CH2:10][C:11]([O:13]CC)=O)[CH:7]=[CH2:8].I[CH2:17][Cl:18].CC(O)=O>C1COCC1.CCOCC>[CH2:6]([O:9][CH2:10][C:11]([CH2:17][Cl:18])=[O:13])[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C.
STIRRING
Type
STIRRING
Details
After stirring 30 min at −78° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at RT for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
partitioned between Et2O and brine
WASH
Type
WASH
Details
The organic layer was washed with sat. aq. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 gel chromatography (hexane/Et2O=9/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)OCC(=O)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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